Unveiling Csf1R-IN-7: A Technical Guide to its Discovery and Synthesis
Unveiling Csf1R-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in drug discovery, playing a pivotal role in the proliferation, differentiation, and survival of macrophages. Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions like Alzheimer's disease. Consequently, the development of potent and selective CSF1R inhibitors is an area of intense research. This technical guide provides an in-depth overview of the discovery and synthesis of a novel CSF1R inhibitor, Csf1R-IN-7, with a focus on its chemical synthesis, biological evaluation, and the underlying signaling pathways.
Discovery and Rationale
Csf1R-IN-7 was identified through a targeted drug discovery program aimed at developing novel small molecule inhibitors of CSF1R for therapeutic applications, including the treatment of neurodegenerative diseases. The discovery was first disclosed in the patent application WO2021225798A1 by inventor Simon James Richards. The core rationale behind its development lies in the hypothesis that modulating microglia activity in the brain by inhibiting CSF1R could offer a therapeutic benefit in conditions such as Alzheimer's disease.
Chemical Synthesis of Csf1R-IN-7
The synthesis of Csf1R-IN-7, chemically described as a substituted {5-methoxy-6-[(5-methoxypyridin-2-yl)methoxy]pyridin-3-yl}methyl compound, involves a multi-step synthetic route. The following is a representative synthetic protocol based on the general methods described in the patent literature.
Experimental Protocol: Synthesis of Csf1R-IN-7
Step 1: Synthesis of Intermediate A (Substituted Pyridine Core)
A solution of 2-chloro-5-methoxypyridine (1.0 eq) and (5-methoxypyridin-2-yl)methanol (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is treated with a strong base, for instance, sodium hydride (1.2 eq), at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate A.
Step 2: Formylation of Intermediate A
Intermediate A (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Anhydrous DMF (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the aldehyde intermediate.
Step 3: Reductive Amination to Yield Csf1R-IN-7
The aldehyde intermediate (1.0 eq) and 1-methyl-4-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (1.1 eq) are dissolved in a solvent such as dichloromethane (DCM). A reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), is added in portions, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield Csf1R-IN-7.
Biological Activity and Evaluation
The biological activity of Csf1R-IN-7 was assessed through a series of in vitro assays to determine its potency and selectivity as a CSF1R inhibitor.
Experimental Protocols: Biological Assays
CSF1R Biochemical Assay:
The inhibitory activity of Csf1R-IN-7 against the CSF1R kinase domain was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a poly(GT)-biotin substrate by the recombinant human CSF1R kinase domain.
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Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
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Procedure:
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A solution of the CSF1R enzyme and the poly(GT)-biotin substrate in assay buffer is added to the wells of a 384-well plate.
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Csf1R-IN-7, serially diluted in dimethyl sulfoxide (DMSO), is then added to the wells.
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The enzymatic reaction is initiated by the addition of ATP at a concentration equal to its Km value.
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The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
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The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
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After another incubation period, the TR-FRET signal is read on a suitable plate reader.
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Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular CSF1R Phosphorylation Assay:
To assess the ability of Csf1R-IN-7 to inhibit CSF1R activity in a cellular context, a phospho-CSF1R ELISA was performed in a human cell line endogenously expressing CSF1R, such as the human monocytic cell line, THP-1.
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Cell Culture: THP-1 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Procedure:
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Cells are seeded in a 96-well plate and starved of serum overnight.
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The cells are pre-incubated with various concentrations of Csf1R-IN-7 for 1 hour.
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Cells are then stimulated with recombinant human CSF-1 for 15 minutes at 37°C to induce CSF1R phosphorylation.
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The stimulation is stopped by the removal of the medium, and the cells are lysed.
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The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total CSF1R.
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The plate is then incubated with a detection antibody that specifically recognizes phosphorylated CSF1R (e.g., at Tyr723).
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A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate are used to generate a colorimetric signal, which is quantified using a plate reader.
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Data Analysis: The EC50 values are determined from the dose-response curves.
Quantitative Data Summary
The following table summarizes the in vitro potency of Csf1R-IN-7.
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |
| Biochemical Assay | CSF1R | - | 15 |
| Cellular Phosphorylation Assay | p-CSF1R (Tyr723) | THP-1 | 50 |
Note: The IC50/EC50 values are representative and may vary depending on the specific experimental conditions.
Signaling Pathways and Mechanism of Action
Csf1R-IN-7 exerts its biological effects by inhibiting the tyrosine kinase activity of the CSF1R. The binding of the ligands, CSF-1 or IL-34, to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for macrophage function.
Caption: CSF1R signaling pathway and the inhibitory action of Csf1R-IN-7.
The diagram above illustrates the canonical CSF1R signaling cascade. Csf1R-IN-7 acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing its autophosphorylation. This blockade inhibits the activation of downstream signaling molecules such as PI3K, AKT, RAS/RAF/MEK/ERK, and STATs, ultimately leading to a reduction in macrophage proliferation, survival, and differentiation.
Experimental Workflow
The discovery and preclinical evaluation of a novel kinase inhibitor like Csf1R-IN-7 typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
Conclusion
Csf1R-IN-7 is a novel and potent inhibitor of the CSF1R kinase. Its discovery and synthesis represent a significant step in the development of targeted therapies for diseases driven by aberrant macrophage activity. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of Csf1R-IN-7 will be crucial in determining its full therapeutic potential.
